molecular formula C15H11Cl2FO B1343520 4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-55-5

4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone

Cat. No.: B1343520
CAS No.: 898750-55-5
M. Wt: 297.1 g/mol
InChI Key: KWSVBMNBPGCZJO-UHFFFAOYSA-N
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Description

4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO. It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-5-fluorobenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups such as chloro and fluoro enhances its reactivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3-(3-chloro-5-fluorophenyl)acetophenone
  • 4’-Chloro-3-(3-chloro-5-fluorophenyl)butyrophenone
  • 4’-Chloro-3-(3-chloro-5-fluorophenyl)benzophenone

Uniqueness

4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSVBMNBPGCZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644951
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-55-5
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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